molecular formula C10H10ClN3O B11881236 (1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol

(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol

Cat. No.: B11881236
M. Wt: 223.66 g/mol
InChI Key: XBVVLNCWKAXSMZ-UHFFFAOYSA-N
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Description

(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyrrolopyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with cyclopropylmethanol in the presence of a base, such as sodium hydride, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)amine
  • (1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)ethanol

Uniqueness

What sets (1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol apart from similar compounds is its specific structural configuration, which may confer unique biological activity and chemical reactivity.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

[1-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclopropyl]methanol

InChI

InChI=1S/C10H10ClN3O/c11-8-7-1-4-14(9(7)13-6-12-8)10(5-15)2-3-10/h1,4,6,15H,2-3,5H2

InChI Key

XBVVLNCWKAXSMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)N2C=CC3=C2N=CN=C3Cl

Origin of Product

United States

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